Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine cores have been known to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with biological molecules .
Result of Action
Compounds with similar imidazo[1,2-a]pyridine cores have shown anti-bacterial action against certain bacteria .
Action Environment
It’s known that the compound has good solubility in aqueous solutions due to the presence of the ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated pyridine derivatives.
Cyclization Reaction: The brominated and fluorinated pyridine derivatives undergo a cyclization reaction with an imidazole derivative under controlled conditions.
Esterification: The resulting imidazo[1,2-a]pyridine intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the imidazo[1,2-a]pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as electronic and photonic materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 8-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms on the imidazo[1,2-a]pyridine ring. This combination of halogens can significantly influence the compound’s reactivity, biological activity, and physical properties compared to similar compounds .
Properties
IUPAC Name |
methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLZQTXRUQOIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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